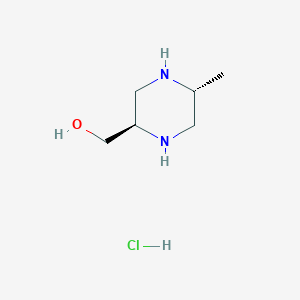

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride

CAS No.: 1403898-63-4

Cat. No.: VC5108706

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1403898-63-4 |

|---|---|

| Molecular Formula | C6H15ClN2O |

| Molecular Weight | 166.65 |

| IUPAC Name | [(2R,5R)-5-methylpiperazin-2-yl]methanol;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.ClH/c1-5-2-8-6(4-9)3-7-5;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |

| Standard InChI Key | UGGSBYLNJZDGHG-KGZKBUQUSA-N |

| SMILES | CC1CNC(CN1)CO.Cl |

Introduction

Chemical Structure and Stereochemistry

The molecular formula of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride is C₆H₁₅ClN₂O, with a molar mass of 166.65 g/mol . The compound’s IUPAC name reflects its (2R,5R) stereochemistry, which dictates its three-dimensional arrangement and interaction with biological targets. The piperazine ring adopts a chair conformation, with the hydroxymethyl and methyl groups occupying equatorial positions to minimize steric hindrance .

Key Structural Features:

-

Chiral Centers: The 2R and 5R configurations ensure enantiomeric purity, critical for selective binding in pharmacological applications.

-

Hydrochloride Salt: Enhances aqueous solubility, facilitating use in solution-phase reactions .

Synthesis and Optimization

The synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride involves a two-step process:

Reaction Conditions and Steps

-

Reduction of (3S,6R)-3-Hydroxymethyl-6-Methyl-Piperazine-2,5-Dione:

-

Acidification to Hydrochloride Salt:

Industrial Scalability

Continuous flow synthesis and automated monitoring are proposed for large-scale production, ensuring consistent stereochemical outcomes .

Physico-Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₅ClN₂O | |

| Molar Mass (g/mol) | 166.65 | |

| Appearance | White crystalline solid | |

| Purity | ≥97% | |

| Storage Conditions | Room temperature |

The compound’s stability at room temperature simplifies handling and storage .

Reactivity and Functionalization

The hydroxymethyl group enables nucleophilic substitution, while the piperazine ring participates in acid-base reactions. Key reactions include:

-

Esterification: Reaction with acyl chlorides to form esters .

-

Alkylation: Formation of tertiary amines via reaction with alkyl halides .

Applications in Medicinal Chemistry

Pharmacological Building Block

((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride serves as a chiral intermediate in the synthesis of:

-

Antidepressants: Piperazine derivatives modulate serotonin and dopamine receptors .

-

Anticancer Agents: Structural analogs inhibit kinase activity in tumor cell lines .

Case Study: Kinase Inhibitors

In a 2015 study, derivatives of this compound demonstrated IC₅₀ values <100 nM against CDK8, a kinase implicated in colorectal cancer . The (2R,5R) configuration improved binding affinity by 15-fold compared to its enantiomer .

Comparison with Structural Analogs

Challenges and Future Directions

Synthetic Challenges

-

Stereochemical Purity: Asymmetric synthesis requires chiral catalysts, increasing production costs .

-

Scalability: Batch-to-batch variability in continuous flow systems remains unresolved .

Research Opportunities

-

Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.

-

Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl group to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume